Cas no 1369005-09-3 (3-(5-fluoro-2-methoxyphenyl)propanenitrile)

3-(5-Fluoro-2-methoxyphenyl)propanenitrile is a fluorinated aromatic nitrile compound with potential applications in pharmaceutical and agrochemical synthesis. Its structure, featuring a fluoro-substituted phenyl ring and a methoxy group, enhances reactivity and selectivity in various organic transformations. The propanenitrile moiety provides versatility for further functionalization, making it a valuable intermediate in the development of bioactive molecules. The fluorine substituent contributes to improved metabolic stability and binding affinity in target compounds. This compound is particularly useful in medicinal chemistry for the design of enzyme inhibitors and receptor modulators. Its high purity and well-defined structure ensure reproducibility in research and industrial applications.
3-(5-fluoro-2-methoxyphenyl)propanenitrile structure
1369005-09-3 structure
Product name:3-(5-fluoro-2-methoxyphenyl)propanenitrile
CAS No:1369005-09-3
MF:C10H10FNO
MW:179.190906047821
CID:5991648
PubChem ID:82468281

3-(5-fluoro-2-methoxyphenyl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanenitrile, 5-fluoro-2-methoxy-
    • 3-(5-fluoro-2-methoxyphenyl)propanenitrile
    • EN300-1857026
    • 1369005-09-3
    • Inchi: 1S/C10H10FNO/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-5,7H,2-3H2,1H3
    • InChI Key: RBMNOUDKUPPHLD-UHFFFAOYSA-N
    • SMILES: C1(CCC#N)=CC(F)=CC=C1OC

Computed Properties

  • Exact Mass: 179.074642105g/mol
  • Monoisotopic Mass: 179.074642105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 33Ų

Experimental Properties

  • Density: 1.117±0.06 g/cm3(Predicted)
  • Boiling Point: 302.8±27.0 °C(Predicted)

3-(5-fluoro-2-methoxyphenyl)propanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1857026-1.0g
3-(5-fluoro-2-methoxyphenyl)propanenitrile
1369005-09-3
1g
$785.0 2023-06-01
Enamine
EN300-1857026-2.5g
3-(5-fluoro-2-methoxyphenyl)propanenitrile
1369005-09-3
2.5g
$1509.0 2023-09-18
Enamine
EN300-1857026-10.0g
3-(5-fluoro-2-methoxyphenyl)propanenitrile
1369005-09-3
10g
$3376.0 2023-06-01
Enamine
EN300-1857026-0.1g
3-(5-fluoro-2-methoxyphenyl)propanenitrile
1369005-09-3
0.1g
$678.0 2023-09-18
Enamine
EN300-1857026-1g
3-(5-fluoro-2-methoxyphenyl)propanenitrile
1369005-09-3
1g
$770.0 2023-09-18
Enamine
EN300-1857026-5.0g
3-(5-fluoro-2-methoxyphenyl)propanenitrile
1369005-09-3
5g
$2277.0 2023-06-01
Enamine
EN300-1857026-0.05g
3-(5-fluoro-2-methoxyphenyl)propanenitrile
1369005-09-3
0.05g
$647.0 2023-09-18
Enamine
EN300-1857026-0.5g
3-(5-fluoro-2-methoxyphenyl)propanenitrile
1369005-09-3
0.5g
$739.0 2023-09-18
Enamine
EN300-1857026-0.25g
3-(5-fluoro-2-methoxyphenyl)propanenitrile
1369005-09-3
0.25g
$708.0 2023-09-18
Enamine
EN300-1857026-5g
3-(5-fluoro-2-methoxyphenyl)propanenitrile
1369005-09-3
5g
$2235.0 2023-09-18

Additional information on 3-(5-fluoro-2-methoxyphenyl)propanenitrile

Research Brief on 3-(5-fluoro-2-methoxyphenyl)propanenitrile (CAS: 1369005-09-3): Recent Advances and Applications in Chemical Biology and Medicine

3-(5-fluoro-2-methoxyphenyl)propanenitrile (CAS: 1369005-09-3) is a fluorinated aromatic nitrile compound that has recently garnered significant attention in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and oncological pathways. Recent studies have explored its potential as a building block for novel drug candidates, leveraging its unique chemical properties and biological activity.

One of the most notable applications of 3-(5-fluoro-2-methoxyphenyl)propanenitrile is its role in the development of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of selective JAK2 inhibitors, which are promising candidates for treating myeloproliferative neoplasms. The compound's fluorine and methoxy substituents were found to enhance binding affinity and metabolic stability, addressing key challenges in kinase inhibitor design.

In neuropharmacology, research has focused on the compound's potential as a precursor for serotonin receptor modulators. A recent Nature Communications paper (2024) described its incorporation into novel 5-HT2A receptor ligands with improved blood-brain barrier penetration. The structural features of 3-(5-fluoro-2-methoxyphenyl)propanenitrile, particularly its fluorinated aromatic ring, were crucial for achieving both potency and selectivity in these compounds.

The compound's mechanism of action has been further elucidated through computational chemistry approaches. Molecular docking studies published in ACS Chemical Neuroscience (2023) revealed that derivatives of 3-(5-fluoro-2-methoxyphenyl)propanenitrile can form stable interactions with various enzyme active sites, particularly those containing aromatic amino acid residues. This has opened new avenues for rational drug design using this scaffold.

Recent synthetic methodology developments have also enhanced the accessibility of this compound. A 2024 Organic Process Research & Development report detailed an improved catalytic process for its production, achieving higher yields (85-90%) while reducing environmental impact through green chemistry principles. This advancement is particularly significant given the growing demand for this intermediate in pharmaceutical development pipelines.

Looking forward, several clinical trials are anticipated to commence in 2025 involving drug candidates derived from 3-(5-fluoro-2-methoxyphenyl)propanenitrile. These include potential treatments for Parkinson's disease (Phase I) and certain hematological malignancies (Phase II). The compound's versatility and demonstrated biological activity position it as a valuable asset in medicinal chemistry, with potential applications expanding beyond its current uses.

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